ethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15589076
InChI: InChI=1S/C24H24N2O4S/c1-4-29-23(28)20-15(2)25-24-26(22(27)16(3)31-24)21(20)18-10-12-19(13-11-18)30-14-17-8-6-5-7-9-17/h5-13,16,21H,4,14H2,1-3H3
SMILES:
Molecular Formula: C24H24N2O4S
Molecular Weight: 436.5 g/mol

ethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15589076

Molecular Formula: C24H24N2O4S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C24H24N2O4S
Molecular Weight 436.5 g/mol
IUPAC Name ethyl 2,7-dimethyl-3-oxo-5-(4-phenylmethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C24H24N2O4S/c1-4-29-23(28)20-15(2)25-24-26(22(27)16(3)31-24)21(20)18-10-12-19(13-11-18)30-14-17-8-6-5-7-9-17/h5-13,16,21H,4,14H2,1-3H3
Standard InChI Key QXSWUNAIRCQFRA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)C(S2)C)C

Introduction

Synthesis

The synthesis of this compound typically involves multistep reactions combining heterocyclic frameworks with aromatic substituents. A general synthetic pathway might include:

  • Formation of the Thiazole Ring:

    • Reaction of a thiourea derivative with an α-halocarbonyl compound under basic conditions to form the thiazole moiety.

  • Construction of the Pyrimidine Ring:

    • Cyclization with appropriate β-dicarbonyl compounds (e.g., ethyl acetoacetate) in the presence of ammonium acetate or similar reagents.

  • Introduction of Substituents:

    • Functionalization with benzyloxybenzaldehyde derivatives via condensation reactions.

  • Final Esterification:

    • Formation of the ethyl ester group using ethanol under acidic catalysis.

Spectroscopic Characterization

The compound's structure can be confirmed using advanced spectroscopic techniques:

TechniqueExpected Observations
NMR (¹H and ¹³C)Signals for aromatic protons (benzyloxy group), methyl groups (thiazole and pyrimidine), and ester protons.
IR SpectroscopyPeaks corresponding to C=O (ester and ketone), C-N (heterocycle), and aromatic C-H stretches.
Mass SpectrometryMolecular ion peak at ~410 m/z confirming molecular weight.

Potential Applications

This compound has potential applications in pharmaceuticals due to its structural resemblance to bioactive heterocycles:

  • Antimicrobial Activity:

    • Thiazolo[3,2-a]pyrimidines are known for their antibacterial and antifungal properties due to their ability to interfere with microbial enzymes.

  • Anti-inflammatory Potential:

    • The benzyloxy substituent may enhance interaction with inflammatory mediators through hydrophobic interactions.

  • Drug Design:

    • The compound serves as a scaffold for designing inhibitors targeting enzymes like kinases or oxidoreductases.

Biological Activity Predictions

Using computational methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship), researchers can predict the biological activity of this compound:

Target Enzyme/ProteinPredicted Interaction
Cyclooxygenase (COX)Potential anti-inflammatory activity through inhibition of prostaglandin synthesis.
DNA GyraseAntibacterial activity via interference with DNA replication in bacteria.

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